molecular formula C22H12Cl6N2 B10931520 3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10931520
M. Wt: 517.1 g/mol
InChI Key: HYWRPBSPARGFCG-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of appropriate dichlorophenyl hydrazines with diketones or their equivalents under acidic or basic conditions. The reaction may proceed through the formation of hydrazones, which then cyclize to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.

    Reduction: Reduction reactions could target the dichlorophenyl groups or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichlorophenyl-1H-pyrazole
  • 3,4-dichlorophenyl-1H-pyrazole
  • 4-methyl-1H-pyrazole

Uniqueness

The presence of multiple dichlorophenyl groups in 3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole may confer unique chemical properties, such as increased stability or specific reactivity patterns, compared to simpler pyrazoles.

Properties

Molecular Formula

C22H12Cl6N2

Molecular Weight

517.1 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H12Cl6N2/c1-11-21(12-2-4-17(25)19(27)6-12)29-30(16-9-14(23)8-15(24)10-16)22(11)13-3-5-18(26)20(28)7-13/h2-10H,1H3

InChI Key

HYWRPBSPARGFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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